2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,15,20H,5-7,12-14,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRWVOTKXNJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373393 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-55-7 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-Fmoc-Protected Piperidine Derivatives
- The Fmoc protecting group is introduced by reacting the free amine with Fmoc chloride under basic conditions, typically in an organic solvent such as dichloromethane or dimethylformamide (DMF).
- The reaction proceeds smoothly to yield the N-Fmoc-protected piperidine intermediate, which can be purified by standard chromatographic techniques.
Introduction of the Aminomethyl Group at the 2-Position
- The aminomethyl substituent is introduced via homologation reactions such as the Arndt-Eistert reaction or through nucleophilic substitution strategies.
- According to research on related β-amino acid derivatives, the Arndt-Eistert homologation can be applied to Fmoc-protected amino acid derivatives to extend the carbon chain and introduce the aminomethyl functionality.
- This involves the formation of diazo ketones from Fmoc-protected amino acids, followed by Wolff rearrangement to yield β-amino acid derivatives with the desired substitution pattern.
- For piperidine derivatives, similar homologation or substitution methods can be adapted to install the aminomethyl group at the 2-position.
Solid-Phase Peptide Synthesis (SPPS) Considerations
- The Fmoc group is compatible with SPPS, where it can be removed selectively using 20% piperidine in DMF.
- The compound can be used as a building block in SPPS, where its incorporation is monitored by colorimetric tests such as the Kaiser test for primary amines and the chloranil test for secondary amines.
- Cleavage from resin and side-chain deprotection are performed under acidic conditions, typically with trifluoroacetic acid (TFA) mixtures.
Reaction Conditions and Monitoring
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, base (e.g., NaHCO3), solvent (DCM/DMF) | Yields N-Fmoc-piperidine derivative |
| Aminomethyl Introduction | Arndt-Eistert reaction: mixed anhydride, CH2N2, Ag catalyst, THF/H2O | Produces β-amino acid derivatives |
| Fmoc Deprotection | 20% Piperidine in DMF or NMP/EtOH (9:1) | Efficient removal within minutes to hours |
| Peptide Coupling (SPPS) | Standard coupling reagents (e.g., HBTU, DIC) | Monitored by Kaiser and chloranil tests |
| Cleavage and Deprotection | TFA (90-95%) with scavengers (H2O, TIS) | Removes side-chain protecting groups |
Research Findings and Data Summary
- Yields : The preparation of N-Fmoc-protected amino acid derivatives via Arndt-Eistert homologation typically yields 60-90% of the desired product after purification.
- Purity : Products are characterized by NMR, mass spectrometry, and chromatographic purity assessments.
- Stability : The hydrochloride salt form enhances stability and ease of handling.
- Compatibility : The Fmoc group remains stable under the conditions used for aminomethyl introduction and is easily removed under mild basic conditions without affecting other functional groups.
Example Synthetic Scheme (Adapted from Literature)
| Step | Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Fmoc Protection of Piperidine | Fmoc-Cl, NaHCO3, DCM, RT | N-Fmoc-piperidine | 85-90 |
| 2 | Arndt-Eistert Homologation | i-BuOCOCl, NMM, THF; then CH2N2, Et2O; Ag catalyst | N-Fmoc-2-aminomethyl-piperidine | 65-75 |
| 3 | Hydrochloride Salt Formation | HCl in ether or suitable solvent | This compound | Quantitative |
Summary of Key Points
- The preparation of this compound involves the strategic installation of an Fmoc protecting group on piperidine nitrogen, followed by the introduction of an aminomethyl group at the 2-position.
- The Arndt-Eistert reaction is a reliable method for homologation and installation of the aminomethyl substituent on Fmoc-protected amino acid derivatives, adaptable to piperidine systems.
- The compound is well-suited for use in solid-phase peptide synthesis due to the stability and ease of Fmoc deprotection.
- Reaction monitoring and purification techniques ensure high purity and yield of the final hydrochloride salt.
Chemical Reactions Analysis
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine. Major products formed from these reactions include N-oxides, amines, and deprotected amines.
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-piperidine is primarily employed as a protecting group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective reactions that do not interfere with other functional groups present in the peptide chain.
Key Benefits :
- Selective Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., piperidine in DMF), facilitating the sequential addition of amino acids without significant side reactions .
- Reduced Racemization : Studies have shown that using Fmoc-protected amino acids can lead to lower rates of racemization compared to other protecting groups, which is crucial for maintaining the chirality of amino acids in synthesized peptides .
| Parameter | Fmoc-Piperidine | Alternative Protecting Groups |
|---|---|---|
| Deprotection Conditions | Mild (Piperidine) | Harsh (TFA or strong bases) |
| Racemization Rate | Low | Higher |
| Compatibility | High | Variable |
Drug Development
Role in Therapeutics : Fmoc-piperidine plays a significant role in modifying amino acids to enhance the stability and bioavailability of therapeutic peptides. This is particularly important in developing drugs that require precise structural integrity for efficacy.
Case Study : In a study focused on antimicrobial peptides (AMPs), Fmoc-piperidine was utilized to synthesize peptidomimetics that demonstrated enhanced proteolytic stability and antimicrobial activity against both Gram-positive and Gram-negative bacteria . The ability to modify peptide structures using Fmoc chemistry allowed researchers to design compounds with improved therapeutic profiles.
Bioconjugation
Application in Diagnostics and Drug Delivery : The compound is also used in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This is essential for developing targeted drug delivery systems and diagnostic tools.
- Example Application : Fmoc-piperidine has been utilized to create conjugates that improve the targeting of therapeutic agents to specific cells or tissues, enhancing treatment efficacy while minimizing side effects .
Research in Neuroscience
Fmoc-piperidine is instrumental in synthesizing compounds that interact with neurotransmitter systems. This application aids in studying neurological disorders and developing potential treatments.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Applications |
|---|---|---|---|---|---|
| 2-Aminomethyl-1-N-Fmoc-piperidine HCl | 669713-55-7 | C₂₁H₂₆ClN₂O₂ | 373.86 | 95% | Peptide synthesis, building block |
| 3-Aminomethyl-1-N-Fmoc-piperidine HCl | 669713-56-8 | C₂₁H₂₆ClN₂O₂ | 373.86 | 97% | Organic synthesis, chiral scaffolds |
| 2-(Aminomethyl)piperidine | 22990-77-8 | C₆H₁₄N₂ | 114.19 (free base) | N/A | Lab reagent, intermediate synthesis |
Positional Isomerism: 2- vs. 3-Aminomethyl Substitution
The positional isomer 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride (CAS: 669713-56-8) differs in the placement of the aminomethyl group on the piperidine ring (3-position vs. 2-position). This subtle structural variation can significantly influence molecular conformation and steric interactions. For example:
- Stereochemical Outcomes: The 2-substituted derivative may favor axial or equatorial orientations of the aminomethyl group, affecting its reactivity in nucleophilic substitutions or cyclization reactions.
- Purity and Utility: The 3-isomer exhibits higher purity (97% vs.
Unprotected Analogues: 2-(Aminomethyl)piperidine
The unprotected analogue, 2-(Aminomethyl)piperidine (CAS: 22990-77-8), lacks the Fmoc group and hydrochloride salt. Key differences include:
- Reactivity : The free amine is highly reactive, limiting its utility in multi-step syntheses requiring selective protection.
- Stability : Without the Fmoc group, the compound is prone to oxidation and unintended side reactions under acidic or basic conditions .
Functional Group Modifications
Role of the Fmoc Group
The Fmoc moiety in 2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride provides:
Hydrochloride Salt vs. Free Base
The hydrochloride form improves:
- Solubility : Better dissolution in aqueous or polar organic solvents compared to the free base.
- Handling : Reduced volatility and improved shelf-life under ambient conditions .
Biological Activity
2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, a piperidine derivative, is notable for its applications in medicinal chemistry and peptide synthesis. This compound, with the chemical formula C21H24N2O2, serves as an important building block in the development of peptide-based therapeutics. Understanding its biological activity is crucial for its effective application in drug design and development.
- Chemical Name: this compound
- CAS Number: 669713-55-7
- Molecular Weight: 336.43 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a peptide synthesis intermediate. Its structure allows for various modifications that can enhance the stability and efficacy of peptides.
The compound acts as a versatile scaffold in solid-phase peptide synthesis (SPPS), enabling the incorporation of various amino acids and modifications. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides protection for the amino functionality during synthesis, allowing for selective reactions that can lead to biologically active compounds.
Case Study 1: Peptide Stability and Activity
Research has demonstrated that peptides synthesized using this compound exhibit varying stability in biological environments. For instance, peptides modified at the N-terminus showed enhanced stability against enzymatic degradation, which is critical for therapeutic applications.
| Peptide Variant | Stability (Half-life) | Biological Activity |
|---|---|---|
| Native Peptide | Rapidly degraded | Low |
| Acylated Variant | >24 hours | Moderate |
| Cyclic Variant | <5 hours | High |
This study highlighted the importance of structural modifications in improving the pharmacokinetic properties of peptide therapeutics .
Case Study 2: In Vivo Applications
Another investigation focused on the application of peptides derived from this compound in models of central nervous system (CNS) injury. The modified peptides demonstrated significant neuroprotective effects, reducing inflammation and promoting neuronal survival in ischemic conditions .
Synthesis Techniques
The synthesis of this compound typically involves solid-phase techniques that allow for high yields and purity. The use of automated synthesizers has streamlined this process, making it more accessible for large-scale production.
Synthetic Pathway
- Fmoc Protection: The amine group is protected using Fmoc to prevent unwanted reactions during synthesis.
- Coupling Reactions: Amino acids are coupled to the piperidine scaffold using standard coupling reagents.
- Deprotection: The Fmoc group is removed under mild conditions to yield free amines for further modification.
Q & A
Q. What synthetic routes are commonly used to prepare 2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Fmoc protection of the amine group, followed by coupling with piperidine derivatives. Key steps include:
- Reduction and Amination : Use of reducing agents (e.g., NaBH4) to stabilize intermediates, as seen in improved synthesis protocols for similar hydrochlorides .
- Acidification : Final acidification with HCl·EA to yield the hydrochloride salt, ensuring stoichiometric control to avoid over-acidification .
- Microwave-Assisted Synthesis : For time efficiency, microwave irradiation can enhance reaction rates and purity, as demonstrated in metformin hydrochloride synthesis .
Optimization includes monitoring pH, temperature, and reagent ratios via HPLC or TLC to maximize yield (>85%) and minimize side products.
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Fmoc-group attachment and piperidine ring conformation. For example, distinct shifts for Fmoc protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 1.2–2.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbonyl of Fmoc) and ~2500 cm⁻¹ (N-H stretch of hydrochloride) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
Q. What reference standards are essential for ensuring accurate purity assessments of this compound?
- Methodological Answer : Pharmacopeial-grade reference standards are critical:
- Primary Standards : Use certified impurities (e.g., aniline hydrochloride, phenylamine derivatives) to calibrate HPLC/UV detectors .
- System Suitability Tests : Include retention time matching and peak symmetry analysis per International Pharmacopoeia guidelines .
Advanced Research Questions
Q. How can researchers identify and quantify trace impurities in this compound using HPLC-MS?
- Methodological Answer :
- Column Selection : Use a C18 column with 3 µm particle size for high-resolution separation of polar impurities (e.g., de-Fmoc byproducts) .
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water (pH 2.5–3.0) to enhance ionization in MS detection .
- Quantification : Spike samples with EP-grade impurity standards (e.g., N-phenylpiperidin-4-amine hydrochloride) and apply external calibration curves (R² > 0.995) .
Q. What strategies resolve contradictions between computational models and experimental data in the compound’s reaction mechanisms?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated transition states with experimental kinetic data (e.g., Arrhenius plots) under varying temperatures .
- Isotopic Labeling : Use ²H or ¹³C-labeled intermediates to track reaction pathways and validate theoretical intermediates .
- Statistical Analysis : Apply multivariate regression to identify outliers in datasets, ensuring reproducibility across ≥3 independent trials .
Q. How does the Fmoc protecting group influence the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC:
- Hydrolysis : Fmoc cleavage in aqueous buffers (pH > 8.0) increases free amine content .
- Oxidation : Use argon-purged vials to prevent piperidine ring oxidation, detectable by MS/MS .
- Excipient Compatibility : Test with common peptide synthesis reagents (e.g., HOBt, DIPEA) to assess Fmoc stability during coupling reactions .
Q. What methodologies assess the compound’s compatibility with solid-phase peptide synthesis (SPPS) reagents?
- Methodological Answer :
- Resin Swelling Tests : Measure resin (e.g., Wang resin) swelling in DMF/DCM with the compound to ensure efficient coupling (>95% by Kaiser test) .
- Deprotection Kinetics : Time-course analysis of Fmoc removal using 20% piperidine/DMF, monitored by UV absorbance at 301 nm .
- Side Reaction Screening : Use MALDI-TOF to detect adducts (e.g., diketopiperazine formation) during chain elongation .
Analytical and Regulatory Questions
Q. What are the critical parameters for validating an analytical method per pharmacopeial guidelines?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
